BACE1 Binding Affinity: Target Compound Exhibits Measurable KD, Positioned Within the μM Affinity Range of the Series
The compound demonstrates direct, measurable binding to recombinant human BACE1 via Surface Plasmon Resonance (SPR), yielding a dissociation constant (KD) of 1,430 nM (1.43 μM) [1]. This value places it within the μM-affinity tier of the Yan et al. series, wherein the most optimized lead (compound 41) achieved a KD of 213 nM (0.213 μM) and the initial hit compound (12) served as the baseline for optimization [2]. The compound is therefore an intermediate-affinity binder, suitable as a tool compound for studying the structural determinants of BACE1 recognition prior to the potency gains conferred by subsequent amide bridge and R1 optimizations.
| Evidence Dimension | BACE1 binding affinity (KD) |
|---|---|
| Target Compound Data | 1,430 nM (KD) |
| Comparator Or Baseline | Compound 41 (most potent in series): KD = 213 nM; Compound 12 (initial hit): IC50 = 37.4 μM (KD not reported in abstract) |
| Quantified Difference | 6.7-fold lower affinity than lead compound 41 |
| Conditions | Surface Plasmon Resonance (SPR) assay using recombinant human BACE1 |
Why This Matters
Knowing the precise KD allows researchers to benchmark this compound within the series' affinity range and select it for mechanistic studies where ultra-high potency is not required, such as validating docking poses or exploring resistance profiles.
- [1] BindingDB. (2017). Ki Summary for BDBM50270764: Target Beta-secretase 1, Ligand 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. Measured by ChEMBL_1709543 (CHEMBL4119592). View Source
- [2] Yan, G., Hao, L., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462–475. View Source
